molecular formula C12H8ClF3N2O2 B2595814 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide CAS No. 672951-48-3

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B2595814
CAS No.: 672951-48-3
M. Wt: 304.65
InChI Key: RWSTXBAYSOHEKN-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an isoxazole ring, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-chlorobenzonitrile oxide can react with propargyl alcohol to form 3-(4-chlorophenyl)-5-isoxazolylmethanol.

  • Introduction of the Trifluoroacetamide Group: : The hydroxyl group of 3-(4-chlorophenyl)-5-isoxazolylmethanol can be converted to a trifluoroacetamide group through a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, where the chlorine atom is replaced by various nucleophiles.

  • Oxidation and Reduction: : The isoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

  • Hydrolysis: : The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the isoxazole ring or the trifluoroacetamide group.

    Hydrolysis: Corresponding amine and trifluoroacetic acid.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the isoxazole ring and trifluoroacetamide group suggests possible activity as an enzyme inhibitor or receptor modulator. Studies may focus on its effects on specific biological pathways and its potential as a therapeutic agent.

Industry

In industrial applications, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various formulations and products.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the isoxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide
  • N-{[3-(4-bromophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide
  • N-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide

Uniqueness

Compared to similar compounds, N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorophenyl group can participate in specific interactions that are not possible with other substituents, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)10-5-9(20-18-10)6-17-11(19)12(14,15)16/h1-5H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSTXBAYSOHEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CNC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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